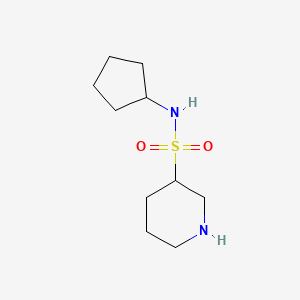

N-环戊基哌啶-3-磺酰胺

描述

“N-cyclopentylpiperidine-3-sulfonamide” is a chemical compound with the molecular formula C10H20N2O2S . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of sulfonamides, such as “N-cyclopentylpiperidine-3-sulfonamide”, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Another method involves a palladium-catalysed stereospecific N-glycosylation of sulfonamides .Molecular Structure Analysis

The molecular structure of “N-cyclopentylpiperidine-3-sulfonamide” consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular weight of the compound is 232.34 .Chemical Reactions Analysis

Sulfonamides, including “N-cyclopentylpiperidine-3-sulfonamide”, exhibit a range of chemical reactions. They can undergo reactions with amines to produce sulfonamides and sulfonyl azides . They can also react with thioacid and sulfonyl azide synthons to produce sulfa drug analogues .科学研究应用

抗癌特性

据报道,N-环戊基哌啶-3-磺酰胺衍生物在体外和体内均表现出显着的抗肿瘤活性。这些化合物具有芳香族/杂环或氨基酸磺酰胺的共同基序,通过多种机制表现出抗肿瘤作用,包括碳酸酐酶抑制、细胞周期破坏、微管组装破坏、转录激活因子 NF-Y 的抑制以及血管生成抑制,特别是基质金属蛋白酶抑制。一些衍生物通过精心设计的临床前筛选或通过基于计算机的策略设计,正在进行针对不同类型癌症的临床试验 (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003)。

抗病毒活性

研究表明,N-环戊基哌啶-3-磺酰胺衍生物具有显着的抗病毒特性。具体而言,一些磺酰胺是临床上使用的 HIV 蛋白酶抑制剂的组成部分。这些衍生物的持续合成和评估旨在开发对耐药病毒毒性降低或活性增强的化合物。这些衍生物分子中结合的主要磺酰胺基团在其针对病毒的作用机制中发挥着关键作用 (Gulcin & Taslimi, 2018)。

在诊断和其他神经系统疾病中的应用

N-环戊基哌啶-3-磺酰胺衍生物还因其在诊断工具(包括 PET 和 MRI)中的应用而著称。除了其抗癌和抗病毒特性外,一些磺酰胺还用于治疗癫痫等神经系统疾病和病症。其化学结构和药理作用的多样性为其在各种诊断和治疗背景中的应用开辟了途径 (Supuran, Scozzafava, & Casini, 2001)。

作用机制

Mode of Action

Sulfonamides, including N-cyclopentylpiperidine-3-sulfonamide, are known to be competitive inhibitors of bacterial dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria by preventing the incorporation of PABA into the folic acid molecule . This inhibition of folic acid synthesis affects the ability of bacteria to synthesize proteins and replicate .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the bacterial synthesis of folic acid. By inhibiting dihydropteroate synthetase, these drugs prevent the formation of dihydropteroic acid, a precursor to folic acid . This disrupts the synthesis of nucleic acids in bacteria, as folic acid is a necessary cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed in the gastrointestinal tract and are distributed throughout all body tissues . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by N-cyclopentylpiperidine-3-sulfonamide results in the inability of bacteria to synthesize necessary proteins and replicate. This leads to the cessation of growth of the bacterial colony, making sulfonamides bacteriostatic .

Action Environment

Environmental factors can influence the action of sulfonamides. For instance, sulfonamides are known to be more effective in an acidic environment, which enhances their solubility . Additionally, the presence of organic matter can reduce the bioavailability of sulfonamides, potentially reducing their efficacy .

安全和危害

未来方向

属性

IUPAC Name |

N-cyclopentylpiperidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c13-15(14,10-6-3-7-11-8-10)12-9-4-1-2-5-9/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZXLXZRNXWVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline](/img/structure/B3199223.png)

![{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B3199247.png)

![3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid](/img/structure/B3199286.png)